molecular formula C17H15N3O B8412356 4-Methylamino-N-quinolin-3-yl-benzamide

4-Methylamino-N-quinolin-3-yl-benzamide

Cat. No. B8412356
M. Wt: 277.32 g/mol
InChI Key: ZFWWLXFANKNYTR-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

A solution of methyl-[4-(quinolin-3-ylcarbamoyl)-phenyl]-carbamic acid tert-butyl ester (8.5 g, 22.5 mmol) in dichloromethane (100 ml), trifluoroacetic acid (100 mL) and water (10 mL) was stirred at room temperature for 6 hours. The solvent was evaporated in vacuo, and the residue was suspended in 1 N aqueous sodium hydroxide (200 mL). The product was collected by filtration, washed with water and dried in vacuo, to give a colorless solid, 5.4 g (87%). MS: m/z 278 (MH+). 1H NMR (DMSO-d6): 2.77 (d, 3 H), 6.44 (br d, 1 H), 6.63 (d, 2 H), 7.54-7.67 (m, 2 H), 7.89 (d, 2 H) superimposed on 7.95 (t, 2 H), 8.82 (d, 1 H), 9.16 (d, 1 H) and 10.26 (s, 1 H).
Name
methyl-[4-(quinolin-3-ylcarbamoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7](C)[C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:26])[NH:15][C:16]2[CH:17]=[N:18][C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:10][CH:9]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O.O>[CH3:6][NH:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]([NH:15][C:16]2[CH:17]=[N:18][C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:26])=[CH:12][CH:13]=1

Inputs

Step One
Name
methyl-[4-(quinolin-3-ylcarbamoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=CC=C(C=C1)C(NC=1C=NC2=CC=CC=C2C1)=O)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless solid, 5.4 g (87%)

Outcomes

Product
Name
Type
Smiles
CNC1=CC=C(C(=O)NC=2C=NC3=CC=CC=C3C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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